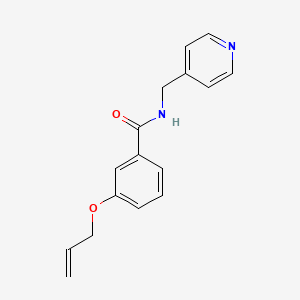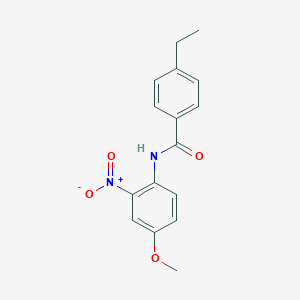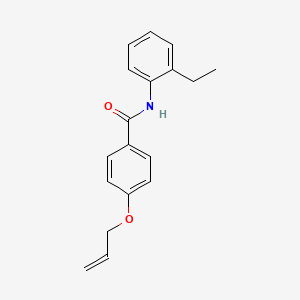![molecular formula C16H13N3O2 B4401571 2-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4401571.png)
2-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
Übersicht
Beschreibung
2-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas. This compound has been synthesized using different methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it has been suggested that the compound binds to copper ions through the formation of a chelate complex. The fluorescence of the compound is quenched upon binding to copper ions, which can be used for the detection of copper ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have reported that the compound has low toxicity and does not exhibit cytotoxicity towards mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its selective binding to copper ions. This makes it a useful tool for the detection of copper ions in environmental and biological samples. However, the compound has some limitations, including its low solubility in water and its tendency to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for the study of 2-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of new methods for the synthesis of the compound with improved yields and purity. Another area of interest is the application of the compound as a fluorescent probe for the detection of other metal ions. Additionally, the compound could be studied for its potential application in other areas, such as medicinal chemistry and materials science.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using different methods and has been studied for its potential application as a fluorescent probe for the detection of copper ions. The mechanism of action of the compound is not fully understood, but it has been suggested that the compound binds to copper ions through the formation of a chelate complex. The compound has low toxicity and does not exhibit cytotoxicity towards mammalian cells. However, the compound has some limitations, including its low solubility in water and its tendency to form aggregates in solution. There are several future directions for the study of this compound, including the development of new synthesis methods and the application of the compound as a fluorescent probe for the detection of other metal ions.
Wissenschaftliche Forschungsanwendungen
2-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential application in various areas of scientific research. One of the areas of interest is its application as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and can be used for the detection of copper ions in environmental and biological samples.
Eigenschaften
IUPAC Name |
5-(3-prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-2-10-20-13-7-5-6-12(11-13)16-18-15(19-21-16)14-8-3-4-9-17-14/h2-9,11H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTQIXXNADXFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(ethylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4401493.png)



![N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4401542.png)


![3-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401567.png)
![3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401570.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B4401572.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4401579.png)

![4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4401599.png)
![4-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4401603.png)